4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol
Overview
Description
4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol is a chemical compound with the molecular formula C11H12F2O2 and a molecular weight of 214.21 g/mol . It belongs to the class of pyranols and is characterized by the presence of a tetrahydropyran ring substituted with a 3,5-difluorophenyl group and a hydroxyl group at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol typically involves the reaction of 1-bromo-3,5-difluorobenzene with magnesium turnings in tetrahydrofuran (THF) under an inert atmosphere to form a Grignard reagent . This intermediate is then reacted with tetrahydro-2H-pyran-4-one to yield the desired product . The reaction is carried out under reflux conditions at 90°C for two hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring proper handling of reagents and solvents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-one.
Reduction: Formation of this compound or 4-(3,5-difluorophenyl)tetrahydro-2H-pyran.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol is not well-defined. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-ol
- 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-ol
- 4-(3,5-Difluorophenyl)oxane
Uniqueness
4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
4-(3,5-difluorophenyl)oxan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOXCRBWNOMXEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC(=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598602 | |
Record name | 4-(3,5-Difluorophenyl)oxan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139503-12-1 | |
Record name | 4-(3,5-Difluorophenyl)oxan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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